Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a formyl group at position 5, a methyl group at position 6, and a methyl ester at position 2. Its CAS number is 2172184-17-5 (as the carboxylic acid derivative; the methyl ester is inferred from nomenclature conventions) .
Properties
IUPAC Name |
methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-6(4-12)11-3-7(8(13)14-2)15-9(11)10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCFKMUZSYIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(SC2=N1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-formyl-2-methylthiazole with an appropriate imidazole derivative in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Reaction Types and Conditions
- Oxidation : Oxidation reactions can be performed using common oxidizing agents such as potassium permanganate and chromium trioxide . Oxidation of Methyl 5-formyl-6-methylimidazo[2,1-b] thiazole-2-carboxylate can yield carboxylic acids or other oxidized derivatives.
- Reduction : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride and sodium borohydride . Reduction can yield amines or other reduced derivatives.
- Substitution : Nucleophilic substitution reactions can be carried out using various nucleophiles in a suitable solvent. These reactions can lead to the formation of various substituted imidazo[2,1-b] thiazoles.
Reactivity with Dimethyl Acetylenedicarboxylate (DMAD)
Methyl 5-formyl-6-methylimidazo[2,1-b] thiazole-2-carboxylate can undergo reactions with dimethyl acetylenedicarboxylate (DMAD), leading to the formation of various heterocyclic compounds . The reaction outcome depends on the reaction conditions and the presence of other substituents on the imidazothiazole ring .
Comparison with Similar Compounds
Relevant compounds for comparison include:
- 6-Methylimidazo[2,1-b] thiazole-5-carboxylic acid
- 5-Formyl-2-methylthiazole
- Imidazo[2,1-b] thiazole derivatives
Methyl 5-formyl-6-methylimidazo[2,1-b] thiazole-2-carboxylate possesses unique structural features and reactivity due to its formyl group and methylated imidazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Steric and Lipophilic Effects: Halogen Substituents (5-iodo, 5-bromo): Bulkier substituents increase steric hindrance and lipophilicity, which may enhance membrane permeability but reduce solubility . Methyl vs.
Biological Activity
Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Synthesis and Characterization
The compound can be synthesized through various methodologies involving thiazole derivatives. A typical synthetic route includes the formation of the imidazo[2,1-b][1,3]thiazole framework followed by formylation and carboxylation steps. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
This compound has shown promising antitumor properties in various studies. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly affect cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A-431 (human epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |
| Other derivatives | U251 (human glioblastoma) | 23.30 ± 0.35 | Disruption of tubulin polymerization |
Studies have reported IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting a potential for further development as an anticancer agent .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness is often measured using minimum inhibitory concentrations (MIC).
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 3.125 | Potent anti-tubercular activity |
| Staphylococcus aureus | 15 | Moderate antibacterial activity |
These findings suggest that this compound could be a lead compound in developing new antimicrobial therapies .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives:
- Antitumor Study : A study conducted on various derivatives showed that those with electron-donating groups at specific positions exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts with electron-withdrawing groups .
- Antimicrobial Evaluation : Another research highlighted the bactericidal effects against Mycobacterium tuberculosis and other pathogens, reinforcing the need for further exploration in clinical settings .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
